N6-Hydroxymethyl Adefovir Dipivoxil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Hydroxymethyl Adefovir Dipivoxil is a derivative of Adefovir Dipivoxil, an antiviral compound primarily used in the treatment of chronic hepatitis B. This compound is known for its efficacy in inhibiting the replication of the hepatitis B virus by targeting the viral DNA polymerase. The molecular formula of this compound is C21H34N5O9P, and it has a molecular weight of 531.4965 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N6-Hydroxymethyl Adefovir Dipivoxil involves multiple steps, starting from the precursor Adefovir. The hydroxymethylation of Adefovir is achieved through a series of chemical reactions, including esterification and phosphorylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: N6-Hydroxymethyl Adefovir Dipivoxil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different analogs with varying antiviral activities.
Substitution: The hydroxymethyl group can be substituted with other functional groups to modify its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed: The major products formed from these reactions include various analogs of this compound with modified antiviral properties. These analogs are studied for their potential use in treating different viral infections .
Wissenschaftliche Forschungsanwendungen
N6-Hydroxymethyl Adefovir Dipivoxil has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its antiviral properties and its mechanism of action against the hepatitis B virus.
Medicine: It is used in the development of antiviral drugs and in clinical studies to evaluate its efficacy and safety in treating viral infections.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications.
Wirkmechanismus
N6-Hydroxymethyl Adefovir Dipivoxil exerts its antiviral effects by inhibiting the viral DNA polymerase enzyme. Upon administration, the compound is converted into its active form, which competes with natural nucleotides for incorporation into the viral DNA. This results in the termination of DNA chain elongation, thereby inhibiting viral replication. The molecular targets include the viral DNA polymerase and the reverse transcriptase enzyme .
Vergleich Mit ähnlichen Verbindungen
Adefovir Dipivoxil: The parent compound, used primarily for treating hepatitis B.
Tenofovir Disoproxil Fumarate: Another nucleotide analog with similar antiviral properties.
Entecavir: A nucleoside analog used for treating hepatitis B with a different mechanism of action.
Uniqueness: N6-Hydroxymethyl Adefovir Dipivoxil is unique due to its modified structure, which enhances its antiviral activity and pharmacokinetic properties. The hydroxymethyl group provides additional sites for chemical modification, allowing for the development of new analogs with improved efficacy and reduced toxicity .
Eigenschaften
Molekularformel |
C21H34N5O9P |
---|---|
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
[2,2-dimethylpropanoyloxymethoxy-[2-[6-(hydroxymethylamino)purin-9-yl]ethoxymethyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H34N5O9P/c1-20(2,3)18(28)32-12-34-36(30,35-13-33-19(29)21(4,5)6)14-31-8-7-26-10-24-15-16(25-11-27)22-9-23-17(15)26/h9-10,27H,7-8,11-14H2,1-6H3,(H,22,23,25) |
InChI-Schlüssel |
YJHTYKJKQVFIIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)NCO)OCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.